N-(2-phenoxyethyl)oxan-4-amine hydrochloride
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Overview
Description
N-(2-phenoxyethyl)oxan-4-amine hydrochloride is a chemical compound with the CAS Number: 1803586-92-6 . It has a molecular weight of 257.76 and is typically available in powder form . This compound is used in scientific research, with applications ranging from drug development to material synthesis.
Molecular Structure Analysis
The InChI Code for this compound is 1S/C13H19NO2.ClH/c1-2-4-13(5-3-1)16-11-8-14-12-6-9-15-10-7-12;/h1-5,12,14H,6-11H2;1H . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Tautomerism in Schiff Bases
N-(2-pyridil)-salicylidene and N-(2-pyridil)-2-oxo-1-naphthylidenemethylamine, compounds similar in structure to N-(2-phenoxyethyl)oxan-4-amine hydrochloride, have been studied for their tautomeric properties. These compounds exhibit tautomeric equilibrium in different solvents, indicating potential applications in understanding solvent effects on molecular structure and properties (Nazır et al., 2000).
Hydrogel Formation for Drug Delivery
Tris(2-(2-formylphenoxy)ethyl)amine has been utilized as a cross-linker for chitosan hydrogels, suggesting potential applications of this compound in drug delivery systems. These hydrogels show pH- and thermo-responsive properties, making them suitable for controlled drug release (Karimi et al., 2018).
Catalytic Oxidation
Copper(II) chloride–amine hydrochloride systems, similar in functionality to this compound, have been used for the oxidation of phenols to p-benzoquinones. This indicates the potential use of this compound in catalytic processes, particularly in organic synthesis (Shimizu et al., 1992).
Ligand Chemistry for Metal Ions
Hexadentate N3O3 amine phenol ligands, structurally related to this compound, have been studied for their binding properties with Group 13 metal ions. Such studies are significant for developing metal coordination complexes with specific properties (Liu et al., 1993).
Skin Metabolism of Aminophenols
Studies on skin metabolism of aminophenols, including compounds like this compound, have been conducted to understand their transformation in skin cells, which is critical for safety assessments in dermatological applications (Goebel et al., 2009).
Corrosion Inhibition
Amine derivatives, akin to this compound, have been synthesized and evaluated as corrosion inhibitors for mild steel in acidic environments. This suggests potential applications of this compound in industrial corrosion protection (Boughoues et al., 2020).
Safety and Hazards
This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Properties
IUPAC Name |
N-(2-phenoxyethyl)oxan-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-2-4-13(5-3-1)16-11-8-14-12-6-9-15-10-7-12;/h1-5,12,14H,6-11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNHZTCMKSSRXSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NCCOC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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